molecular formula C12H17NO2 B13507068 Methyl phenyl-L-valinate

Methyl phenyl-L-valinate

Cat. No.: B13507068
M. Wt: 207.27 g/mol
InChI Key: IVVVXRUYXUQIHQ-NSHDSACASA-N
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Description

Methyl L-valinate (C₆H₁₃NO₂) is the methyl ester derivative of the amino acid L-valine. Its structure comprises a valine backbone with a methyl ester group, as indicated by the SMILES notation O=C(OC)C(N)C(C)C . Key properties include:

  • Molecular weight: 131.18 g/mol
  • Synonyms: O-Methylvaline, methyl (2S)-2-amino-3-methylbutanoate
  • Functional groups: Ester (–COOCH₃), amine (–NH₂), and branched alkyl chain (isopropyl) .

This compound is primarily utilized as a building block in organic synthesis and peptide chemistry due to its ester functionality, which can undergo hydrolysis or aminolysis reactions .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (2S)-2-anilino-3-methylbutanoate

InChI

InChI=1S/C12H17NO2/c1-9(2)11(12(14)15-3)13-10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t11-/m0/s1

InChI Key

IVVVXRUYXUQIHQ-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)OC)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl phenyl-L-valinate can be synthesized through several methods. One common approach involves the esterification of L-valine with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Another method involves the use of protecting groups to selectively esterify the carboxyl group of L-valine. For example, the carboxyl group can be protected with a tert-butyl group, followed by esterification with methanol and subsequent deprotection to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl-L-valinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Oxidation of this compound can yield phenylacetic acid or benzyl alcohol.

    Reduction: Reduction can produce methyl phenyl-L-valinol.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in compounds like nitrophenyl-L-valinate or bromophenyl-L-valinate.

Scientific Research Applications

Methyl phenyl-L-valinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme-substrate interactions and as a model compound for understanding amino acid ester behavior in biological systems.

    Medicine: Research explores its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl phenyl-L-valinate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release L-valine and methanol. The released L-valine can then participate in protein synthesis and other metabolic pathways. Additionally, the phenyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl L-Valinate (C₇H₁₅NO₂)

Ethyl L-valinate shares structural similarity with methyl L-valinate but features an ethyl ester group instead of a methyl ester. Key differences include:

  • Molecular weight : 145.2 g/mol (vs. 131.18 g/mol for methyl ester)
  • Applications : Preferred in peptide synthesis due to slower hydrolysis rates compared to methyl esters, enhancing reaction control .
  • Solubility : Ethyl esters are generally more lipophilic, affecting solubility in aqueous systems .

Methyl N-{[4-(4-Bromo-2-Fluorophenyl)-Imidazopyridin-5-yl]carbonyl}-L-Valinate (C₁₉H₂₂BrFN₄O₃)

This complex derivative incorporates a bromo-fluorophenyl-substituted imidazopyridine ring, diverging significantly from methyl L-valinate:

  • Molecular weight : 453.3 g/mol (vs. 131.18 g/mol)
  • Purity : Typically 95%, indicating challenges in synthesis due to structural complexity .
  • Applications : Used in specialized medicinal chemistry research, leveraging its halogenated aromatic system for target binding studies .

Dipeptides (e.g., L-Valyl-L-Phenylalanine, C₁₄H₂₀N₂O₃)

Dipeptides like L-valyl-L-phenylalanine differ fundamentally in functional groups and applications:

  • Functional groups : Amide bonds (–CONH–) instead of esters.
  • Molecular weight : 264.32 g/mol (larger than methyl L-valinate) .
  • Applications : Used in biochemical studies for enzyme-substrate interactions; amide bonds confer resistance to hydrolysis compared to esters .

L-Valinamide Derivatives (e.g., L-VALINAMIDE, L-VALYL-)

These compounds replace the ester group with an amide:

  • Stability : Amides exhibit higher thermal and hydrolytic stability than esters.
  • Applications : Explored in drug design for improved metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Methyl L-valinate C₆H₁₃NO₂ 131.18 Ester, amine Organic synthesis, peptides
Ethyl L-valinate C₇H₁₅NO₂ 145.20 Ester, amine Peptide synthesis
Methyl N-{[4-(4-Bromo-2-Fluorophenyl)-Imidazopyridin-5-yl]carbonyl}-L-valinate C₁₉H₂₂BrFN₄O₃ 453.30 Ester, amide, halogenated aryl Medicinal chemistry research
L-Valyl-L-phenylalanine C₁₄H₂₀N₂O₃ 264.32 Amide, aromatic Enzyme studies, biochemistry
L-VALINAMIDE, L-VALYL- C₁₀H₂₁N₃O₂ 215.29 Amide, amine Drug design

Key Research Findings

  • Ester vs. Amide Stability : Methyl L-valinate undergoes hydrolysis under acidic/basic conditions, whereas amide-containing analogs (e.g., valinamide, dipeptides) are more stable, making them preferable in drug delivery .
  • Solubility Trends : Methyl L-valinate’s solubility in polar solvents is higher than ethyl L-valinate but lower than dipeptides due to hydrogen-bonding capabilities of amides .
  • Structural Complexity and Bioactivity : The bromo-fluorophenyl derivative () demonstrates enhanced receptor binding in preliminary studies, highlighting the role of halogenation in medicinal chemistry .

Notes and Limitations

  • Comparisons herein assume structural analogs (e.g., methyl L-valinate, phenyl-containing dipeptides).
  • Contradictions : Purity levels vary significantly (e.g., 95% for the bromo-fluorophenyl derivative vs. >98% for commercial methyl L-valinate), reflecting synthesis challenges in complex derivatives .

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